molecular formula C11H13ClN2 B045538 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 1203-95-8

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B045538
CAS No.: 1203-95-8
M. Wt: 208.69 g/mol
InChI Key: PPPQHAMKVHECAL-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a derivative of tryptamine, known for its significant role in various biological and chemical processes. This compound contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The presence of the chlorine and methyl groups on the indole ring enhances its chemical reactivity and biological activity .

Mechanism of Action

Target of Action

The primary target of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 5-Chloro-2-methyltriptamine, is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

5-Chloro-2-methyltriptamine interacts with the NMDA receptor in a voltage-dependent manner This means that the compound’s interaction with the receptor is influenced by the membrane potential of the neuron

Pharmacokinetics

Like many indole derivatives, it is likely to be absorbed in the gastrointestinal tract after oral administration . The compound’s distribution, metabolism, and excretion would depend on various factors, including its chemical structure and the individual’s physiological characteristics.

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with the NMDA receptor in a voltage-dependent manner . This suggests that it may interact with other enzymes, proteins, and biomolecules in a similar manner.

Cellular Effects

Given its known interaction with the NMDA receptor, it is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to inhibit the NMDA receptor in a voltage-dependent manner . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its role in neurotransmission and receptor binding.

    Medicine: It has potential therapeutic applications in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPQHAMKVHECAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352352
Record name 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-95-8
Record name 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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